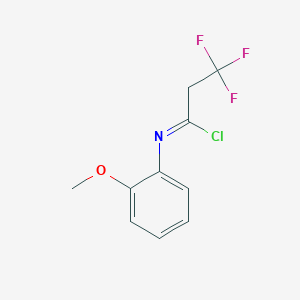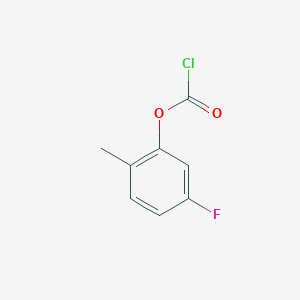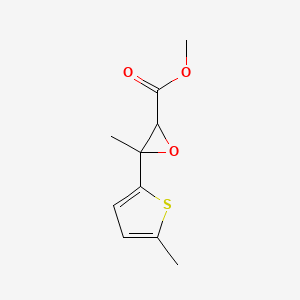
Methyl 3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate is a synthetic organic compound with the molecular formula C₁₀H₁₂O₃S It is a member of the oxirane family, characterized by a three-membered epoxide ring, and contains a thiophene moiety, which is a sulfur-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Esterification: The final step involves esterification to introduce the carboxylate group, typically using methanol and a strong acid catalyst.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Amines, thiols, alcohols.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Diols.
Substitution Products: Amino alcohols, thioethers.
Wissenschaftliche Forschungsanwendungen
Methyl 3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting inflammation and cancer.
Material Science: The compound’s unique structure makes it useful in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It serves as a probe to study enzyme mechanisms and interactions due to its reactive oxirane ring.
Wirkmechanismus
The mechanism of action of Methyl 3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate involves its reactive oxirane ring, which can interact with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds with amino acids in proteins, thereby modulating their activity. The thiophene moiety may also contribute to the compound’s binding affinity and specificity for certain molecular targets .
Vergleich Mit ähnlichen Verbindungen
- Methyl 3-methyl-3-(2-thienyl)oxirane-2-carboxylate
- Methyl 3-methyl-3-(3-thienyl)oxirane-2-carboxylate
- Methyl 3-methyl-3-(4-thienyl)oxirane-2-carboxylate
Comparison: Methyl 3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate is unique due to the position of the methyl group on the thiophene ring, which can influence its electronic properties and reactivity. This positional difference can affect the compound’s interaction with biological targets and its overall stability .
Eigenschaften
Molekularformel |
C10H12O3S |
|---|---|
Molekulargewicht |
212.27 g/mol |
IUPAC-Name |
methyl 3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate |
InChI |
InChI=1S/C10H12O3S/c1-6-4-5-7(14-6)10(2)8(13-10)9(11)12-3/h4-5,8H,1-3H3 |
InChI-Schlüssel |
FEFBPOMBAWHYCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(S1)C2(C(O2)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


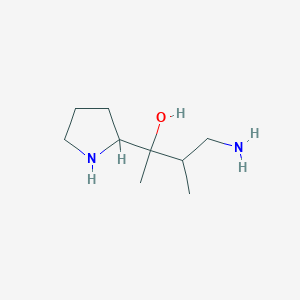
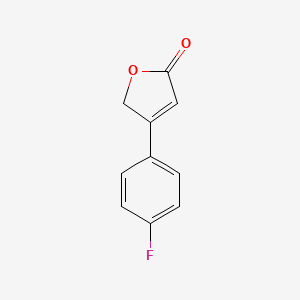
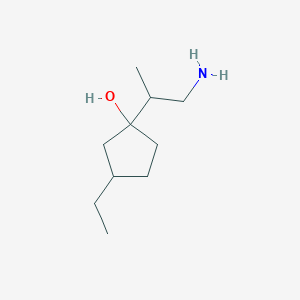

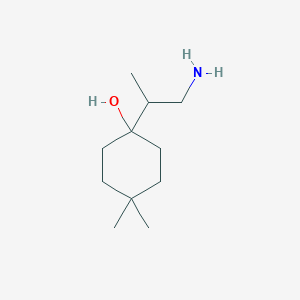
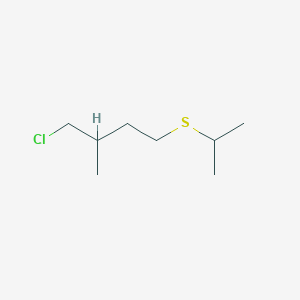
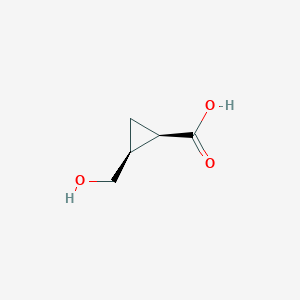
![Methyl 2-[4-(3-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13202544.png)
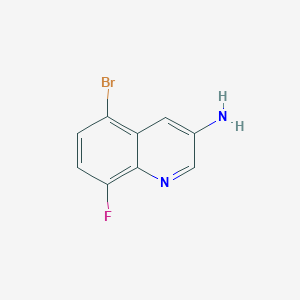
![4-[(Methylamino)methyl]-2-nitrophenol](/img/structure/B13202566.png)

